molecular formula C6H12Se3 B095873 2,4,6-Trimethyl-1,3,5-triselenacyclohexane CAS No. 15732-69-1

2,4,6-Trimethyl-1,3,5-triselenacyclohexane

Cat. No. B095873
CAS RN: 15732-69-1
M. Wt: 321.1 g/mol
InChI Key: RJUUBQVYTZCHED-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-1,3,5-triselenacyclohexane, also known as TMTSH, is a cyclic organic compound that contains three selenium atoms. TMTSH has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2,4,6-Trimethyl-1,3,5-triselenacyclohexane is based on its ability to donate electrons to other molecules. 2,4,6-Trimethyl-1,3,5-triselenacyclohexane can act as a powerful reducing agent due to the presence of three selenium atoms, which have a high electron density. When 2,4,6-Trimethyl-1,3,5-triselenacyclohexane is added to a reaction mixture, it can donate electrons to the substrate, leading to the reduction of the substrate and the formation of 2,4,6-Trimethyl-1,3,5-triselenacyclohexane oxide.

Biochemical And Physiological Effects

2,4,6-Trimethyl-1,3,5-triselenacyclohexane has been shown to have several biochemical and physiological effects. 2,4,6-Trimethyl-1,3,5-triselenacyclohexane can act as an antioxidant and can scavenge free radicals, which are known to cause cellular damage and contribute to the development of various diseases. 2,4,6-Trimethyl-1,3,5-triselenacyclohexane has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, 2,4,6-Trimethyl-1,3,5-triselenacyclohexane has been shown to have antimicrobial properties and can inhibit the growth of various bacteria and fungi.

Advantages And Limitations For Lab Experiments

2,4,6-Trimethyl-1,3,5-triselenacyclohexane has several advantages and limitations for lab experiments. One of the main advantages of 2,4,6-Trimethyl-1,3,5-triselenacyclohexane is its high reducing power, which makes it a useful reagent in various organic synthesis reactions. 2,4,6-Trimethyl-1,3,5-triselenacyclohexane also has a high stability and can be stored for long periods without degradation. However, 2,4,6-Trimethyl-1,3,5-triselenacyclohexane is highly reactive and can react with air and water, leading to the formation of 2,4,6-Trimethyl-1,3,5-triselenacyclohexane oxide. Additionally, 2,4,6-Trimethyl-1,3,5-triselenacyclohexane is highly toxic and can cause severe health effects if not handled properly.

Future Directions

There are several future directions for the study of 2,4,6-Trimethyl-1,3,5-triselenacyclohexane. One area of research is the development of new synthetic methods for 2,4,6-Trimethyl-1,3,5-triselenacyclohexane that can improve the yield and purity of the compound. Another area of research is the study of the mechanism of action of 2,4,6-Trimethyl-1,3,5-triselenacyclohexane and its potential applications in various fields, including organic synthesis, materials science, and medicine. Additionally, the development of new derivatives of 2,4,6-Trimethyl-1,3,5-triselenacyclohexane with improved properties and reduced toxicity is an area of active research. Overall, 2,4,6-Trimethyl-1,3,5-triselenacyclohexane has significant potential for various applications and is an exciting area of research in the field of organic chemistry.

Synthesis Methods

The synthesis of 2,4,6-Trimethyl-1,3,5-triselenacyclohexane is a complex process that involves several steps. The first step is the preparation of 1,3-dibromo-2,4,6-trimethylbenzene, which is then reacted with selenium powder in the presence of a reducing agent to form 2,4,6-Trimethyl-1,3,5-triselenacyclohexane. The yield of 2,4,6-Trimethyl-1,3,5-triselenacyclohexane can be improved by using a high-pressure reactor and optimizing the reaction conditions.

Scientific Research Applications

2,4,6-Trimethyl-1,3,5-triselenacyclohexane has been studied extensively in the field of organic chemistry due to its unique chemical properties. 2,4,6-Trimethyl-1,3,5-triselenacyclohexane can act as a powerful reducing agent and can be used in various organic synthesis reactions, including the reduction of carbonyl compounds, nitro compounds, and halogens. 2,4,6-Trimethyl-1,3,5-triselenacyclohexane has also been used in the synthesis of various organic compounds, including natural products and pharmaceuticals.

properties

CAS RN

15732-69-1

Product Name

2,4,6-Trimethyl-1,3,5-triselenacyclohexane

Molecular Formula

C6H12Se3

Molecular Weight

321.1 g/mol

IUPAC Name

2,4,6-trimethyl-1,3,5-triselenane

InChI

InChI=1S/C6H12Se3/c1-4-7-5(2)9-6(3)8-4/h4-6H,1-3H3

InChI Key

RJUUBQVYTZCHED-UHFFFAOYSA-N

SMILES

CC1[Se]C([Se]C([Se]1)C)C

Canonical SMILES

CC1[Se]C([Se]C([Se]1)C)C

Other CAS RN

15732-69-1

synonyms

2,4,6-Trimethyl-1,3,5-triselenacyclohexane

Origin of Product

United States

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